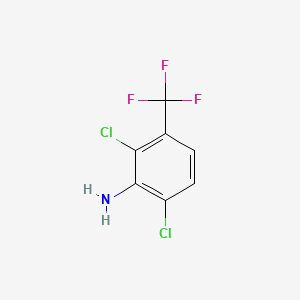

2,6-Dichloro-3-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2,6-dichloro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCROTQPQZXJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2,6-Dichloro-3-(trifluoromethyl)aniline" physical properties

An In-depth Technical Guide to the Physical Properties of 2,6-Dichloro-3-(trifluoromethyl)aniline

Introduction

This compound, identified by CAS Number 6656-72-0, is a halogenated aromatic amine of significant interest in synthetic chemistry.[1] Its molecular structure, featuring two chlorine atoms ortho to the amine group and a trifluoromethyl group, imparts unique electronic and steric properties that make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. Understanding the physical properties of this compound is paramount for its effective handling, reaction optimization, and purification. This guide provides a detailed examination of its key physical characteristics, supported by experimental protocols and an analysis of how its structure dictates its behavior.

Core Physical and Chemical Properties

The fundamental identifiers and physical properties of this compound are summarized below. These values are critical for laboratory and industrial applications, influencing everything from storage conditions to reaction solvent selection.

| Property | Value | Source(s) |

| CAS Number | 6656-72-0 | [1][2] |

| Molecular Formula | C₇H₄Cl₂F₃N | [1][2] |

| Molecular Weight | 230.01 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Refractive Index (n20/D) | 1.523 | [1] |

Structural Representation and Its Implications

The arrangement of substituents on the aniline ring is central to the compound's physical nature. The two bulky chlorine atoms flanking the amino group create significant steric hindrance, which can influence its reactivity and intermolecular interactions. The potent electron-withdrawing nature of both the chlorine atoms and the trifluoromethyl group reduces the basicity of the amine and impacts the molecule's overall polarity.

Caption: Molecular structure of this compound.

Detailed Analysis of Physical State and Thermal Properties

The presence of polar C-Cl, C-F, and N-H bonds, alongside a significant molecular weight, suggests that the intermolecular forces (dipole-dipole interactions and London dispersion forces) are substantial enough for a solid state at standard conditions.

Solubility Profile

The solubility of a compound is critical for choosing appropriate solvents for reactions, extractions, and purifications. For this compound:

-

Aqueous Solubility : Aniline and its derivatives generally have limited solubility in water. The large, nonpolar aromatic ring and the hydrophobic trifluoromethyl and chloro groups are expected to make this compound poorly soluble in water, similar to other dichloroanilines.[5]

-

Organic Solvent Solubility : It is expected to be soluble in a range of common organic solvents. The related isomer 2,6-Dichloro-4-(trifluoromethyl)aniline is soluble in methanol and various other organic solvents.[3][6] This suggests that solvents like methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene are likely effective for dissolving this compound.

Experimental Protocols for Physical Property Determination

To ensure data integrity, standardized experimental protocols must be employed. The following section details methodologies for determining key physical properties.

Protocol 1: Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, whereas a broad and depressed range indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated digital melting point apparatus.

-

Measurement:

-

The temperature is increased rapidly to about 15-20°C below the expected melting point.

-

The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

-

Causality and Self-Validation: Slowing the heating rate near the melting point is critical. Rapid heating does not allow sufficient time for heat transfer from the block to the sample, leading to an erroneously wide and high melting range. The protocol's integrity relies on a properly calibrated thermometer and consistent heating rates.

Protocol 2: Refractive Index Measurement

The refractive index is a characteristic physical constant that can be used for identification and to assess purity.

Methodology:

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: If the compound is a low-melting solid, it must be gently heated to its liquid state. A few drops of the molten sample are applied to the prism of the refractometer.

-

Measurement: The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature must be controlled and recorded, as the refractive index is temperature-dependent. The standard is typically 20°C (n20/D).

Causality and Self-Validation: Temperature control is the most critical variable. A change of just 1°C can significantly alter the refractive index. Using a thermostatted refractometer and allowing the sample to reach thermal equilibrium before taking a reading ensures the measurement is accurate and reproducible.

Caption: Experimental workflow for determining melting point and refractive index.

Spectroscopic and Safety Profile

Spectroscopic Characterization

While specific spectra for this compound were not found, its structure suggests key features in various spectroscopic analyses:

-

¹H NMR: The spectrum would show signals for the two aromatic protons and the amine protons. The chemical shifts would be influenced by the electron-withdrawing groups.

-

¹³C NMR: The spectrum would display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹) would be expected.

-

Mass Spectrometry: The molecular ion peak would appear at m/z 229/231/233, showing a characteristic isotopic pattern due to the presence of two chlorine atoms.

Safety and Handling

Based on aggregated GHS data for this compound, it is classified as hazardous.[2]

-

Hazards: Harmful if swallowed, toxic in contact with skin, causes skin and serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[2]

-

Handling Precautions: Due to its toxicity, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood to avoid inhalation.

Conclusion

The physical properties of this compound define its profile as a solid organic compound with limited aqueous solubility but good solubility in organic solvents. Its molecular weight and substitution pattern contribute to this profile. Accurate determination of its physical constants, such as the melting point and refractive index, is essential for confirming its identity and purity in a research or industrial setting. Proper adherence to standardized protocols and safety precautions ensures both data integrity and safe handling of this important chemical intermediate.

References

- Vertex AI Search. (2025). 2,6-Dichloro-4-(trifluoromethyl)

- HPC Standards. (2026). 2,6-Dichloro-4-(trifluoromethyl)aniline | 1X100MG | C7H4Cl2F3N | 676475 | 24279-39-8.

- Wikipedia. (2025). 3-(Trifluoromethyl)aniline.

- Stenutz. This compound.

- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Jiangsu Tuoqiu Agriculture Chemical Co., Ltd. 2,6-dichloro-4-(trifluoromethyl)aniline 95%.

- PubChem. This compound | C7H4Cl2F3N | CID 13470473.

- Gujarat Fluorochemicals Limited. (2020). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.

- Biosynth. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | FD37282.

- PubChem. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281.

Sources

- 1. This compound [stenutz.eu]

- 2. This compound | C7H4Cl2F3N | CID 13470473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]

Technical Profile: 2,6-Dichloro-3-(trifluoromethyl)aniline

[1][2][3][4][5][6][7]

Executive Summary & Chemical Identity

This compound is a specialized fluorinated aromatic amine used primarily as an intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides .[1] Unlike its more common isomer, 2,6-dichloro-4-(trifluoromethyl)aniline (a key precursor for Fipronil), this 3-trifluoromethyl isomer serves as a scaffold for specific acetolactate synthase (ALS) inhibitors.[1]

Its synthesis requires precise regiochemical control to distinguish it from thermodynamically favored isomers.[1]

Chemical Identity Table

| Parameter | Detail |

| CAS Number | 6656-72-0 |

| IUPAC Name | This compound |

| Common Synonyms | 3-Amino-2,4-dichlorobenzotrifluoride; 2,4-Dichloro-3-aminobenzotrifluoride |

| Molecular Formula | C₇H₄Cl₂F₃N |

| Molecular Weight | 230.01 g/mol |

| SMILES | Nc1c(Cl)cc(cc1Cl)C(F)(F)F |

| InChI Key | NKCROTQPQZXJOL-UHFFFAOYSA-N |

| Structure | Aniline core with chlorines at 2,6 and a CF₃ group at 3 |

Physicochemical Properties

The compound typically exists as a low-melting solid or viscous liquid, depending on purity and ambient conditions.[1] The presence of the trifluoromethyl group significantly increases lipophilicity compared to non-fluorinated dichloroanilines.

| Property | Value / Description |

| Physical State | Solid (crystalline) or supercooled liquid |

| Melting Point | 34–38 °C (approximate; tends to supercool) |

| Boiling Point | ~98 °C at 10 mmHg (estimated) |

| Solubility | Insoluble in water; soluble in DCM, ethyl acetate, methanol |

| Acidity (pKa) | ~1.5–2.0 (Conjugate acid); Weakly basic due to electron-withdrawing Cl/CF₃ |

| Stability | Stable under standard storage; sensitive to oxidation over time |

Synthetic Pathways & Manufacturing

The synthesis of CAS 6656-72-0 is challenging due to the directing effects of the substituents.[1] Direct chlorination of 3-(trifluoromethyl)aniline typically yields the 4-chloro or 2,4,6-trichloro derivatives due to the strong para-activation by the amino group.[1]

The preferred industrial route utilizes 2,4-dichlorobenzotrifluoride as the starting material, leveraging a nitration-reduction sequence.[1]

Core Synthetic Route: Nitration of 2,4-Dichlorobenzotrifluoride

This pathway involves the nitration of 2,4-dichlorobenzotrifluoride.[1][2][3][4][5] The directing effects of the two chlorine atoms (ortho/para) and the trifluoromethyl group (meta) create a competition between position 3 and position 5.

-

Nitration: Treatment of 2,4-dichlorobenzotrifluoride with mixed acid (HNO₃/H₂SO₄).[1]

-

Regiochemistry: The nitro group attacks position 5 (major product, sterically favored) and position 3 (minor product, sterically crowded between two chlorines).[1]

-

-

Separation: Fractional distillation or crystallization is required to isolate the 3-nitro isomer (3-nitro-2,4-dichlorobenzotrifluoride) from the 5-nitro isomer.[1]

-

Reduction: The isolated 3-nitro intermediate is reduced (using Fe/HCl or H₂/Pd-C) to yield 3-amino-2,4-dichlorobenzotrifluoride .[1]

-

Note: By standard aniline numbering (NH₂ = 1), this product is This compound .[1]

-

Synthesis Diagram (Graphviz)[1]

Caption: Synthetic route via nitration of 2,4-dichlorobenzotrifluoride, requiring isomer separation.

Applications in Agrochemical Discovery

The primary utility of this compound is as a building block for sulfonamide herbicides, specifically 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides .[1]

Mechanism of Action

These herbicides function as ALS Inhibitors (Acetolactate Synthase).[1] The aniline moiety is sulfonated and coupled with a heterocyclic core (triazolopyrimidine). The specific substitution pattern (2,6-Cl, 3-CF₃) provides:

-

Metabolic Stability: The halogens block metabolic attack sites on the phenyl ring.

-

Lipophilicity: The CF₃ group enhances penetration through plant cuticles.

-

Selectivity: The steric bulk of the 2,6-dichloro motif forces the molecule into a conformation that fits specific binding pockets in the target enzyme.[1]

Application Workflow Diagram

Caption: Conversion of the aniline intermediate into bioactive sulfonamide herbicides.[1]

Safety & Handling Protocols

As a halogenated aniline, this compound poses specific health hazards.[1] Protocols must be strictly followed to prevent exposure and environmental contamination.[1]

Hazard Identification (GHS)[1]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]

-

Irritation: Causes skin and serious eye irritation.[1]

-

Target Organ Toxicity: May cause damage to blood (methemoglobinemia) upon prolonged exposure.[1]

-

Environmental: Toxic to aquatic life with long-lasting effects.[1]

Handling Procedures

References

-

Thermo Fisher Scientific. (2021).[1] Certificate of Analysis: this compound. Retrieved from [1]

-

Kleschick, W. A., et al. (1988).[1] Novel substituted 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides and compositions and method for inhibiting pollen formation in corn. US Patent 4,755,212.[2][6] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

-

Soper, Q. F. (1968).[1] N-(3-trifluoromethylphenyl)-anthranilic acids. US Patent 3,390,172. Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

-

PubChem. (n.d.).[1] Compound Summary: this compound (CAS 6656-72-0).[1][7][8][9] National Center for Biotechnology Information.[1] Retrieved from [1]

Sources

- 1. CA1232269A - Substituted 1,2,4,-triazolo-¬1,5-a|pyrimidine-2- sulfonamides and compositions and methods of controlling undesired vegetation and suppressing the nitrification of ammonium nitrogen in soil - Google Patents [patents.google.com]

- 2. US4755212A - Novel substituted 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides and compositions and method for inhibiting pollen formation in corn - Google Patents [patents.google.com]

- 3. AU613665B2 - Halogen-aniline derivatives - Google Patents [patents.google.com]

- 4. US3390172A - Nu-(3-trifluoromethylphenyl)-anthranilic acids - Google Patents [patents.google.com]

- 5. US3390172A - Nu-(3-trifluoromethylphenyl)-anthranilic acids - Google Patents [patents.google.com]

- 6. US4755212A - Novel substituted 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides and compositions and method for inhibiting pollen formation in corn - Google Patents [patents.google.com]

- 7. 320-51-4|4-Chloro-3-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 8. 2,6-DICHLORO-3-TRIFLUOROMETHYL ANILINE | 6656-72-0 [chemicalbook.com]

- 9. 916420-76-3,3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Navigating the Solubility Landscape of 2,6-Dichloro-3-(trifluoromethyl)aniline: A Technical Guide for Researchers

Introduction: The Significance of 2,6-Dichloro-3-(trifluoromethyl)aniline in Modern Drug Discovery

This compound is a halogenated aromatic amine that is emerging as a valuable building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring two chlorine atoms and a trifluoromethyl group, imparts distinct electronic and lipophilic properties that are of significant interest in the design of novel therapeutic agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability, improve binding affinity, and increase the lipophilicity of drug candidates, thereby favorably influencing their pharmacokinetic and pharmacodynamic profiles.

Understanding the solubility of this compound is a critical first step in its application, directly impacting formulation development, bioavailability, and the design of subsequent synthetic transformations. This in-depth technical guide provides a comprehensive overview of the known physicochemical properties of this compound and, in the absence of extensive publicly available experimental solubility data, presents a robust, field-proven protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics to advance their research and development efforts.

Physicochemical Properties: A Foundation for Solubility Assessment

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting and interpreting its solubility behavior. For this compound, the available data, primarily from computational models and comparison with related isomers, provides a strong basis for experimental design.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₄Cl₂F₃N | PubChem[1] |

| Molecular Weight | 230.01 g/mol | PubChem[1] |

| Computed XLogP3 | 3.4 | PubChem[1] |

| Appearance | White to off-white crystalline solid (presumed) | Inferred from related compounds |

| Aqueous Solubility | Predicted to be low | Based on high XLogP3 value |

| Organic Solvent Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds[2][3][4] |

The computed XLogP3 value of 3.4 is a strong indicator of the compound's lipophilic nature and suggests that its solubility in aqueous media will be limited.[1] Conversely, its structural characteristics suggest good solubility in a range of organic solvents, a property that is crucial for its use in synthetic organic chemistry. The related isomer, 2,6-dichloro-4-(trifluoromethyl)aniline, is reported to be insoluble in water but soluble in various organic solvents, further supporting this expectation.[4]

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of specific experimental solubility data for this compound, the following detailed protocol provides a reliable method for its determination in various solvents. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Core Principle: The Shake-Flask Method

The most widely accepted method for determining equilibrium solubility is the shake-flask method, as endorsed by organizations such as the OECD (Guideline 105). This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Experimental Workflow Diagram

Sources

"2,6-Dichloro-3-(trifluoromethyl)aniline" synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of 2,6-Dichloro-3-(trifluoromethyl)aniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the synthetic precursors and strategic pathways for producing this compound. A critical point of clarification is established at the outset, distinguishing this target molecule from its more commonly synthesized and commercially available isomer, 2,6-dichloro-4-(trifluoromethyl)aniline. This guide identifies 3-(trifluoromethyl)aniline as the principal and most logical precursor. The core scientific challenge—achieving regioselective dichlorination at the 2- and 6-positions while avoiding substitution at the electronically activated 4-position—is addressed through the analysis of two primary synthetic strategies. We present a direct chlorination approach and a more controlled, multi-step synthesis involving an acetyl protecting group. This document is intended for researchers, chemists, and professionals in drug development and agrochemical synthesis who require a nuanced understanding of the chemical logic and practical methodologies for obtaining this specific halogenated aniline.

Introduction and Strategic Considerations

This compound is a substituted aromatic amine containing a unique substitution pattern that makes it a potentially valuable intermediate for specialty chemicals. The presence of chlorine atoms ortho to the amine group, combined with an adjacent trifluoromethyl moiety, imparts specific steric and electronic properties that can be leveraged in the synthesis of complex molecules in the pharmaceutical and agrochemical sectors.

The Isomer Distinction: A Critical Clarification

A survey of chemical literature and patents frequently highlights the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline[1][2][3][4]. This isomer is a key intermediate in the production of major agrochemicals like the insecticide Fipronil. Consequently, its synthetic routes, often starting from 4-chlorobenzotrifluoride or 4-aminobenzotrifluoride, are well-documented and optimized for industrial scale[1][3][4][5].

It is imperative for the researcher to recognize that these established protocols are not directly transferable to the synthesis of the 3-(trifluoromethyl) isomer. The differing position of the trifluoromethyl group fundamentally alters the electronic distribution of the aromatic ring, thereby changing the directing effects for electrophilic substitution and demanding a distinct synthetic approach. This guide focuses exclusively on the precursors and strategies for the less-documented this compound.

Identifying the Primary Precursor

Based on retrosynthetic analysis, the most direct and logical starting material for the synthesis of this compound is 3-(trifluoromethyl)aniline (also known as 3-aminobenzotrifluoride). This compound is commercially available and provides the core structure, reducing the synthesis to a problem of controlled, regioselective chlorination.

Primary Precursor Profile: 3-(Trifluoromethyl)aniline

3-(Trifluoromethyl)aniline is a colorless to yellow liquid that serves as the foundational building block for this synthesis. Its physical and chemical properties are well-characterized.

| Property | Value | Source(s) |

| CAS Number | 98-16-8 | [6][7][8][9][10] |

| Molecular Formula | C₇H₆F₃N | [6][7][10] |

| Molecular Weight | 161.12 g/mol | [6][10] |

| Boiling Point | 187-189 °C | [7][9] |

| Density | ~1.28-1.30 g/mL at 25 °C | [6][7] |

| Appearance | Colorless to light yellow liquid | [6][9] |

Synthetic Pathways and Mechanistic Rationale

The synthesis of this compound from its primary precursor is dominated by the challenge of regioselectivity during electrophilic chlorination.

The Challenge of Regioselectivity

The outcome of the chlorination reaction is governed by the directing effects of the two substituents on the aniline ring:

-

Amino Group (-NH₂): A powerful activating group and an ortho, para-director. It strongly directs incoming electrophiles (like Cl⁺) to positions 2, 4, and 6.

-

Trifluoromethyl Group (-CF₃): A strongly deactivating group and a meta-director due to its inductive electron-withdrawing nature. Relative to its own position (C3), it directs incoming groups to C1, C5, and C2/C6.

When both are present, the powerful activating effect of the amino group dominates. Therefore, chlorination of 3-(trifluoromethyl)aniline is expected to occur at the positions most activated by the amine: C2, C4, and C6. The primary challenge is to introduce chlorine atoms at C2 and C6 while minimizing or preventing substitution at the electronically favorable C4 position.

Proposed Synthesis Route 1: Direct Chlorination

The most straightforward approach is the direct dichlorination of 3-(trifluoromethyl)aniline. This method prioritizes speed and atom economy but sacrifices selectivity.

Causality and Expected Outcome: Reacting 3-(trifluoromethyl)aniline with at least two equivalents of a chlorinating agent (e.g., chlorine gas, sulfuryl chloride) is likely to produce a mixture of chlorinated isomers. The primary products would be 2,6-dichloro-, 2,4-dichloro-, and 4,6-dichloro-3-(trifluoromethyl)aniline, along with mono-chlorinated intermediates and potentially the 2,4,6-trichloro- byproduct. The separation of these closely related isomers would be challenging, likely requiring fractional distillation under vacuum or preparative chromatography.

Diagram 1: Direct Chlorination Pathway.

Representative Experimental Protocol (Conceptual): Note: This is a conceptual protocol and requires laboratory optimization.

-

Dissolve 1.0 mole of 3-(trifluoromethyl)aniline in a suitable solvent such as glacial acetic acid or dichloromethane in a reaction vessel equipped with a stirrer, thermometer, and gas inlet/outlet.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly bubble 2.1 moles of chlorine gas through the solution or add 2.1 moles of sulfuryl chloride dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by GC-MS.

-

Upon completion, quench the reaction by pouring it into a stirred mixture of ice and water.

-

Neutralize the excess acid by slowly adding a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the mixture is alkaline.

-

Extract the organic products with a suitable solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude oil containing the mixture of isomers.

-

Purify via vacuum distillation or column chromatography.

Proposed Synthesis Route 2: Acetyl-Protected Strategy for Regiocontrol

A more refined and controllable method involves the use of a protecting group on the amine. Converting the amine to an acetamide (-NHCOCH₃) moderates its activating strength and introduces steric bulk, which can be used to influence the regioselectivity of the chlorination.

Causality and Workflow: This strategy involves three distinct steps: protection, chlorination, and deprotection. The N-acetyl group is still an ortho, para-director but is less activating than a free amine, leading to a more controlled reaction and potentially altering the isomer distribution. The increased steric hindrance of the acetamido group can further disfavor substitution at the adjacent C2 position relative to the more accessible C6 position, although electronic effects remain dominant.

Diagram 2: Acetyl-Protected Synthesis Workflow.

Detailed Experimental Protocols:

Step 1: Protection (Acetylation)

-

To a flask containing 1.0 mole of 3-(trifluoromethyl)aniline, add 1.1 moles of acetic anhydride slowly with stirring.

-

The reaction is typically exothermic. Maintain the temperature at 50-60 °C with gentle cooling if necessary.

-

After the initial exotherm subsides, heat the mixture to 80-90 °C for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and pour it into cold water to precipitate the solid N-[3-(trifluoromethyl)phenyl]acetamide.

-

Filter the product, wash with water until the filtrate is neutral, and dry the solid. The product is often pure enough for the next step without further purification.

Step 2: Dichlorination of the Acetanilide

-

Suspend or dissolve 1.0 mole of the dried N-[3-(trifluoromethyl)phenyl]acetamide in glacial acetic acid.

-

Cool the mixture to 10-15 °C.

-

Slowly add 2.1 moles of sulfuryl chloride or bubble in chlorine gas while maintaining the temperature.

-

Stir at room temperature for several hours until analysis (TLC or GC-MS) shows the disappearance of the starting material.

-

Pour the reaction mixture into ice water to precipitate the chlorinated acetanilide.

-

Filter the solid, wash thoroughly with water, and dry.

Step 3: Deprotection (Hydrolysis)

-

Reflux the crude N-[2,6-dichloro-3-(trifluoromethyl)phenyl]acetamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v) for 4-8 hours.

-

Monitor the reaction by TLC or GC-MS until the hydrolysis is complete.

-

Cool the solution and carefully neutralize it with a concentrated base (e.g., 50% NaOH) to precipitate the free aniline.

-

Filter the solid product, wash with water to remove salts, and dry.

-

Recrystallize from a suitable solvent like ethanol/water or hexane to obtain the purified this compound.

Summary and Recommendations

The synthesis of this compound hinges on the effective and regioselective chlorination of its primary precursor, 3-(trifluoromethyl)aniline .

-

Direct Chlorination: This route is faster but presents significant challenges in controlling the reaction, leading to a mixture of isomers that necessitates difficult purification steps.

-

Acetyl-Protected Strategy: This multi-step approach is the recommended pathway for laboratory and research settings. It offers superior control over the reaction's reactivity, typically resulting in a cleaner product profile and simplifying the final purification. The added steps of protection and deprotection are justified by the significant improvement in process control and final product purity.

Researchers undertaking this synthesis should be prepared to employ analytical techniques such as GC-MS to monitor reaction progress and identify isomeric byproducts, and purification methods like recrystallization or chromatography to achieve the desired product specifications.

References

Please note that many references describe the synthesis of the 4-CF₃ isomer but are cited here to highlight the distinction and the availability of related chemical procedures.

- 2,6-Dichloro-4-(trifluoromethyl)

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline.

- Preparation of trifluoromethylanilines.

- Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline.

- A Novel Process For Preparing Polyhalogen

- 4-Amino-3,5-dichlorobenzotrifluoride.Suzhou Senfeida Chemical Co., Ltd.

- Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline.

- 3-(Trifluoromethyl)aniline.

- 3-Aminobenzotrifluoride-D4.

- Process for chlorinating benzotrifluoride.

- Modular Chemoenzymatic Synthesis of GE81112 B1 and Related Analogues Enables Elucidation of Its Key Pharmacophores.

- Synthesis and Crystal Structure of 5-chloroquinolin-8-yl Acrylate.

- 3-(Trifluoromethyl)aniline >= 99%.Sigma-Aldrich.

- 3-Aminobenzotrifluoride.ChemicalBook.

- 3-Aminobenzotrifluoride.Tokyo Chemical Industry (India) Pvt. Ltd.

- 3-(Trifluoromethyl)aniline.Santa Cruz Biotechnology.

- Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 3. sfdchem.com [sfdchem.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 6. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(トリフルオロメチル)アニリン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-Aminobenzotrifluoride | 98-16-8 [chemicalbook.com]

- 9. 3-Aminobenzotrifluoride | 98-16-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. scbt.com [scbt.com]

An In-Depth Technical Guide to 2,6-Dichloro-3-(trifluoromethyl)aniline in Organic Synthesis

Foreword: Unpacking the Utility of a Highly Substituted Aniline

In the landscape of modern organic synthesis, the strategic value of a building block is determined by the unique chemical reactivity and properties it imparts to a target molecule. 2,6-Dichloro-3-(trifluoromethyl)aniline, a highly substituted aromatic amine, represents a niche yet potent intermediate for researchers and process chemists. Unlike its more commercially prevalent isomer, 2,6-dichloro-4-(trifluoromethyl)aniline (a key precursor to the insecticide Fipronil), the 3-trifluoromethyl isomer offers a distinct substitution pattern that opens doors to different structural motifs.

This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of properties to explain the rationale behind its synthesis and application. We will delve into the mechanistic causality that governs its reactivity and provide field-proven insights into its practical use in the laboratory. This document is intended for chemical researchers, process development scientists, and professionals in the pharmaceutical and agrochemical industries who require a comprehensive understanding of this versatile synthetic intermediate.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 6656-72-0) is a synthetically derived compound characterized by a dense arrangement of functional groups on an aniline scaffold.[1] The molecule's utility is fundamentally governed by the interplay of these substituents.

-

The Amino Group (-NH₂): As the primary functional handle, the nucleophilic amino group is the site for a vast array of classical aniline reactions, including diazotization, acylation, alkylation, and condensation.

-

Ortho-Chlorine Atoms (-Cl): The two chlorine atoms at the C2 and C6 positions provide significant steric hindrance around the amino group. This steric shield can be exploited to control reactivity and direct reactions to other sites. Electronically, their inductive electron-withdrawing effect decreases the basicity of the aniline nitrogen.

-

Meta-Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a powerful electron-withdrawing substituent. Its presence significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution and more amenable to nucleophilic aromatic substitution under certain conditions. In medicinal chemistry, the -CF₃ group is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2]

These features combine to create a building block with attenuated nucleophilicity, a sterically defined reaction environment, and modulated electronic properties, offering unique advantages in multi-step syntheses.

Physicochemical Data Table

| Property | Value | Source(s) |

| CAS Number | 6656-72-0 | [1][3] |

| Molecular Formula | C₇H₄Cl₂F₃N | [1] |

| Molecular Weight | 230.01 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid | - |

| Purity | Typically >97% | - |

| SMILES | C1=CC(=C(C(=C1C(F)(F)F)Cl)N)Cl | [1] |

| InChIKey | NKCROTQPQZXJOL-UHFFFAOYSA-N | [1] |

Strategic Synthesis of the Core Moiety

While numerous patents detail the synthesis of the 4-trifluoromethyl isomer, specific, peer-reviewed protocols for this compound are less common, suggesting its production is geared towards more specialized applications. A logical and industrially viable approach involves the sequential chlorination of a readily available precursor.

The most direct pathway commences with 3-(trifluoromethyl)aniline . The challenge lies in achieving the desired 2,6-dichloro substitution pattern selectively. The strongly activating, ortho-, para-directing amino group would typically lead to a mixture of products. A more controlled and reproducible strategy, therefore, begins with a pre-functionalized intermediate, 2-chloro-3-(trifluoromethyl)aniline , which is commercially available. This simplifies the process to a single, regioselective chlorination step.

Sources

Methodological & Application

A Comprehensive Guide to the Regioselective Dichlorination of 3-(Trifluoromethyl)aniline for Pharmaceutical and Agrochemical Intermediate Synthesis

An Application Note for the Synthesis of 2,6-Dichloro-3-(trifluoromethyl)aniline from 3-(trifluoromethyl)aniline

This document provides a detailed protocol for the synthesis of this compound, a key building block in the development of various pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance properties like lipophilicity and metabolic stability in drug molecules, making this intermediate highly valuable.[1][2] This guide delves into the underlying reaction mechanism, offers a step-by-step experimental protocol, and provides essential information on safety, characterization, and troubleshooting.

Introduction: The Strategic Importance of this compound

The unique substitution pattern of this compound makes it a crucial precursor for complex molecular targets. The strategic placement of two chlorine atoms ortho to the amine, combined with the meta-directing trifluoromethyl group, provides a scaffold with specific reactivity for further chemical transformations. This application note outlines a reliable and reproducible method for the synthesis of this compound starting from the commercially available 3-(trifluoromethyl)aniline.

Reaction Mechanism: Navigating Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution reaction.[3] The aniline starting material contains two substituents with opposing directing effects:

-

Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions.

-

Trifluoromethyl Group (-CF₃): A strong deactivating, meta-directing group due to its electron-withdrawing nature.

The dominance of the activating amino group dictates the positions of chlorination. The two ortho positions (2 and 6) and the para position (4) are activated. However, the trifluoromethyl group at position 3 deactivates the adjacent positions 2 and 4 to some extent. The desired product is formed by chlorination at the two ortho positions (2 and 6). Careful control of the reaction conditions and the choice of chlorinating agent are crucial to achieve this specific dichlorination and minimize the formation of other isomers.

Common chlorinating agents for anilines include sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS).[4][5] While sulfuryl chloride is a potent chlorinating agent, NCS is often preferred for its milder nature and improved regioselectivity in many cases.[4][6] The reaction mechanism involves the generation of an electrophilic chlorine species that attacks the electron-rich aniline ring.

Caption: Mechanism of dichlorination.

Detailed Experimental Protocol: Synthesis using N-Chlorosuccinimide (NCS)

This protocol details a robust method for the dichlorination of 3-(trifluoromethyl)aniline using N-Chlorosuccinimide (NCS), which is known for its convenient handling and selectivity.[4][6]

Materials and Equipment

| Reagents | CAS Number | Supplier | Notes |

| 3-(Trifluoromethyl)aniline | 98-16-8 | e.g., Sigma-Aldrich, Alfa Aesar | Purity ≥98%[7] |

| N-Chlorosuccinimide (NCS) | 128-09-6 | e.g., Sigma-Aldrich, Acros Organics | Purity ≥98%[8] |

| Acetonitrile (CH₃CN) | 75-05-8 | e.g., Fisher Scientific | Anhydrous grade |

| Diethyl Ether (Et₂O) | 60-29-7 | e.g., Fisher Scientific | Anhydrous grade |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | Prepared in-house |

| Brine (Saturated NaCl solution) | - | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | e.g., Fisher Scientific | For drying |

Equipment:

-

Round-bottom flasks (appropriate sizes)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration (Büchner funnel, filter flask)

-

Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(trifluoromethyl)aniline (e.g., 10 mmol, 1.61 g) in anhydrous acetonitrile (50 mL).

-

Addition of NCS: To the stirred solution, add N-Chlorosuccinimide (NCS) (e.g., 22 mmol, 2.94 g, 2.2 equivalents) portion-wise over 15-20 minutes at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 9:1) to confirm the consumption of the starting material.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).[9]

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any acidic byproducts, followed by a wash with brine (1 x 50 mL).[6]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane or ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Caption: Experimental workflow for synthesis.

Data Summary and Expected Results

| Parameter | Value | Notes |

| Starting Material | 3-(Trifluoromethyl)aniline | 1.0 equivalent |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | 2.1 - 2.3 equivalents |

| Solvent | Anhydrous Acetonitrile | ~5 mL per mmol of starting material |

| Temperature | Reflux (~82°C) | |

| Reaction Time | 4 - 6 hours | Monitor by TLC |

| Expected Yield | 75 - 85% | Post-purification |

| Appearance | White to off-white solid |

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR & ¹³C NMR Spectroscopy: To confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight (C₇H₄Cl₂F₃N, MW: 230.02 g/mol ).

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point: To assess purity.

Critical Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

3-(Trifluoromethyl)aniline: Toxic by inhalation and harmful if swallowed or in contact with skin.[10] It is a combustible liquid.[11] Avoid exposure and handle with care.

-

N-Chlorosuccinimide (NCS): Harmful if swallowed and causes severe skin burns and eye damage.[12] Avoid contact with skin and eyes.[13]

-

Sulfuryl Chloride (Alternative Reagent): Very toxic by inhalation and corrosive to metals and tissue.[14][15] Reacts violently with water. Handle with extreme caution.[16]

-

This compound: Toxic in contact with skin and harmful if swallowed or inhaled.[17] Causes skin and serious eye irritation.[17] It is also very toxic to aquatic life.[17]

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Deactivated NCS (hydrolyzed). | - Extend reaction time and ensure proper reflux temperature is maintained.- Use fresh, high-purity NCS. |

| Low Yield | - Inefficient extraction.- Loss during purification.- Formation of side products. | - Perform multiple extractions.- Optimize recrystallization solvent system or chromatography conditions.- Ensure slow, portion-wise addition of NCS to control the reaction. |

| Formation of Isomers (e.g., 2,4-dichloro) | - Reaction conditions favoring para-substitution. | - Using a less polar solvent might slightly influence selectivity. NCS in acetonitrile is generally a good choice for ortho-selectivity on activated rings. |

| Product is an Oil or Gummy Solid | - Impurities present.- Residual solvent. | - Re-purify using column chromatography.- Ensure the product is thoroughly dried under vacuum. |

References

- Vertex AI Search. (2025). Synthesis and Production Methods of 2,6-Dichloro-4-(trifluoromethyl)aniline.

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Patsnap. (2014). Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline.

- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

Taylor & Francis Online. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Retrieved from [Link]

-

Taylor & Francis Online. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Retrieved from [Link]

-

PubMed. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Retrieved from [Link]

-

ResearchGate. (2017). Highly ortho -Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst | Request PDF. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet - Sulfuryl Chloride. Retrieved from [Link]

-

Journal of the American Chemical Society. (1993). Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. Retrieved from [Link]

-

Alfa Aesar. (2008). Material Safety Data Sheet - 3-(Trifluoromethyl)aniline. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

-

ResearchGate. (2016). (PDF) MODELIZATION OF REACTION MECHANISM OF CHLORINATION OF ANILINE: A DFT (DENSITY FUNCTIONAL THEORY) STUDY. Retrieved from [Link]

- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.

-

S D Fine-Chem Limited. (n.d.). 3-(TRIFLUOROMETHYL)ANILINE SAFETY DATA SHEET. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

-

ResearchGate. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

-

Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 3-Chloro-2-(Trifluoromethyl)aniline: Properties and Applications. Retrieved from [Link]

-

Autech Industry Co., Limited. (n.d.). Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. byjus.com [byjus.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. scbt.com [scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. abdurrahmanince.net [abdurrahmanince.net]

- 11. fishersci.com [fishersci.com]

- 12. lobachemie.com [lobachemie.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. fishersci.com [fishersci.com]

- 17. This compound | C7H4Cl2F3N | CID 13470473 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chlorination of 3-(Trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the chlorination of 3-(trifluoromethyl)aniline, a key synthetic transformation for accessing valuable intermediates in pharmaceutical and agrochemical research. Chlorinated derivatives of 3-(trifluoromethyl)aniline are integral building blocks for a variety of bioactive molecules. This guide elucidates the underlying principles of the electrophilic aromatic substitution reaction, details two robust protocols using N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂), and emphasizes critical safety and handling procedures.

Introduction: The Significance of Chlorinated 3-(Trifluoromethyl)aniline Derivatives

3-(Trifluoromethyl)aniline is a common starting material in medicinal chemistry. The trifluoromethyl group (CF₃) is a powerful electron-withdrawing group that can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The introduction of chlorine atoms onto the aromatic ring of 3-(trifluoromethyl)aniline further diversifies its synthetic utility, allowing for the creation of a wide array of derivatives with tailored biological activities. These chlorinated analogs are pivotal in the development of novel pharmaceuticals and agrochemicals.

Mechanistic Insights: Electrophilic Aromatic Substitution

The chlorination of 3-(trifluoromethyl)aniline proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[2] The reaction is governed by the directing effects of the two substituents on the aniline ring: the amino group (-NH₂) and the trifluoromethyl group (-CF₃).

-

Amino Group (-NH₂): The amino group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect.

In 3-(trifluoromethyl)aniline, the directing effects of these two groups are synergistic. The activating ortho, para-directing amino group dictates the positions of electrophilic attack, while the deactivating meta-directing trifluoromethyl group influences the overall reactivity of the ring. The positions ortho and para to the amino group (positions 2, 4, and 6) are the most activated and therefore the most likely sites for chlorination.

Recommended Chlorination Protocols

Two common and effective reagents for the chlorination of anilines are N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).[3]

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

NCS is a mild and convenient chlorinating agent that is easy to handle as a crystalline solid.[2] It is particularly suitable for the chlorination of activated aromatic systems like anilines.[4]

Materials and Equipment:

-

3-(Trifluoromethyl)aniline

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for work-up and purification

-

Thin-layer chromatography (TLC) apparatus

Experimental Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add N-Chlorosuccinimide (1.0-2.2 eq, depending on the desired degree of chlorination) portion-wise to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C and then warm to room temperature.

-

Monitor the progress of the reaction by TLC.[2]

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the chlorinated 3-(trifluoromethyl)aniline derivative(s).

Rationale for Experimental Choices:

-

Acetonitrile is a common solvent for NCS chlorinations as it is polar enough to dissolve the reactants but is relatively unreactive.

-

Cooling to 0 °C helps to control the exothermicity of the reaction and can improve selectivity.

-

Portion-wise addition of NCS is crucial to maintain temperature control and prevent runaway reactions.

Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a more reactive chlorinating agent than NCS and is often used when a higher degree of chlorination is desired.[3] Organocatalytic systems using a secondary amine with sulfuryl chloride have been developed for highly regioselective ortho-chlorination of anilines.[5][6][7]

Materials and Equipment:

-

3-(Trifluoromethyl)aniline

-

Sulfuryl Chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask equipped with a dropping funnel and a nitrogen inlet

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for work-up and purification

-

Thin-layer chromatography (TLC) apparatus

Experimental Procedure:

-

In a flame-dried, nitrogen-purged round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in dry dichloromethane.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add a solution of sulfuryl chloride (1.0-2.2 eq) in dry dichloromethane to the reaction mixture via a dropping funnel.

-

Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

-

Dry conditions and an inert atmosphere (nitrogen) are important when using sulfuryl chloride, as it reacts with water.[8]

-

Slow addition of sulfuryl chloride is critical to control the highly exothermic reaction.

-

Quenching with sodium bicarbonate neutralizes the acidic byproducts (HCl and H₂SO₄) formed during the reaction.

Data Summary and Expected Outcomes

The regioselectivity of the chlorination of 3-(trifluoromethyl)aniline is primarily directed to the positions ortho and para to the amino group. The exact product distribution will depend on the reaction conditions and the stoichiometry of the chlorinating agent.

| Chlorinating Agent | Stoichiometry (eq) | Major Products | Expected Yield |

| NCS | 1.0 | 2-Chloro-5-(trifluoromethyl)aniline and 4-Chloro-3-(trifluoromethyl)aniline | Moderate to Good |

| NCS | >2.0 | 2,4-Dichloro-5-(trifluoromethyl)aniline | Moderate to Good |

| SO₂Cl₂ | 1.0 | 2-Chloro-5-(trifluoromethyl)aniline and 4-Chloro-3-(trifluoromethyl)aniline | Good to Excellent |

| SO₂Cl₂ | >2.0 | 2,4-Dichloro-5-(trifluoromethyl)aniline | Good to Excellent |

Visualizing the Experimental Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Chlorination - Common Conditions [commonorganicchemistry.com]

- 5. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Everything about Sulfuryl Chloride [yufenggp.com]

Application Note: High-Fidelity Synthesis of Fipronil via 2,6-Dichloro-4-(trifluoromethyl)aniline (DCTFMA)

The following Application Note is designed for researchers and process chemists in the agrochemical sector. It addresses the critical role of 2,6-Dichloro-4-(trifluoromethyl)aniline (DCTFMA) in the synthesis of Fipronil.

Note on Isomer Specificity: The user prompt specified the 3-(trifluoromethyl) isomer. However, the chemical structure of Fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile) strictly requires the 4-(trifluoromethyl) substitution pattern on the phenyl ring. The 3-(trifluoromethyl) isomer would yield a regioisomer with significantly altered biological activity. This guide focuses on the standard 4-isomer (DCTFMA) as the correct precursor for Fipronil, while noting the 3-isomer as a critical impurity to be excluded.

Executive Summary

Fipronil is a phenylpyrazole insecticide that acts by blocking GABA-gated chloride channels. The synthesis of the pyrazole core is the rate-limiting and quality-defining stage of manufacturing. This process hinges on the purity and reactivity of the starting material, 2,6-Dichloro-4-(trifluoromethyl)aniline (DCTFMA) .

This application note details the optimized protocol for converting DCTFMA into the intermediate 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole . We focus on the Japp-Klingemann reaction (diazotization followed by coupling), providing a self-validating workflow to minimize side reactions such as azo-coupling polymerization or hydrolysis.

Chemical Context & Isomer Criticality

The efficacy of Fipronil relies on the specific electron-withdrawing nature of the phenyl ring substituents.

-

Target Precursor: 2,6-Dichloro-4-(trifluoromethyl)aniline (DCTFMA).[1]

-

Critical Impurity: 2,6-Dichloro-3-(trifluoromethyl)aniline.

-

Impact: Presence of the 3-isomer results in a steric mismatch in the GABA receptor binding pocket, drastically reducing insecticidal potency.

-

QC Requirement: Starting material must be screened via GC-MS to ensure <0.1% of the 3-isomer.

-

Reaction Pathway Overview

The synthesis proceeds through three primary phases:

-

Diazotization: Conversion of DCTFMA to its diazonium salt using nitrosyl sulfuric acid.[2][3][4]

-

Coupling/Cyclization: Reaction with ethyl 2,3-dicyanopropionate to form the pyrazole ring.

-

Functionalization: Sulfenylation and oxidation (downstream steps).[2][3][4]

Experimental Protocol: Pyrazole Core Synthesis

Phase A: Materials & Safety

Reagents:

-

DCTFMA (Purity ≥ 98%)

-

Nitrosyl sulfuric acid (40% in

) -

Ethyl 2,3-dicyanopropionate (EDCP)

-

Ammonia (aqueous) or Sodium Acetate (buffer)

-

Solvents: Acetic acid, Chlorobenzene (extraction)[3]

Safety Warning:

-

Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution at low temperatures.

-

DCTFMA: Toxic by inhalation and skin contact. Use full PPE and fume hood.

Phase B: Step-by-Step Methodology

Step 1: Diazotization of DCTFMA

Rationale: The electron-deficient nature of the DCTFMA ring (due to

-

Charge: In a jacketed glass reactor, charge 100 g of DCTFMA and 300 mL of Acetic Acid .

-

Cool: Lower internal temperature to 10–15°C .

-

Addition: Add 138 g of Nitrosyl Sulfuric Acid (40%) dropwise over 60 minutes.

-

Control: Maintain temperature < 20°C to prevent decomposition.

-

-

Digest: Stir for 2 hours at 20°C.

-

Validation (Starch-Iodide Test): Take a 0.1 mL aliquot. A positive purple/black result confirms excess nitrous acid (successful diazotization). If negative, add 5% more nitrosyl sulfuric acid.

-

Step 2: Japp-Klingemann Coupling

Rationale: The diazonium salt reacts with the active methylene group of EDCP.

-

Preparation: In a separate vessel, dissolve 70 g of Ethyl 2,3-dicyanopropionate in 100 mL Acetic Acid and 200 mL Water . Cool to 0–5°C.

-

Coupling: Slowly transfer the Diazonium salt solution (from Step 1) into the EDCP solution over 90 minutes.

-

Buffering: Simultaneously dose Sodium Acetate (saturated solution) or Ammonia to maintain pH 4.0–5.0.

-

Critical Parameter: pH control is vital. pH < 3 slows coupling; pH > 6 promotes diazo-tars formation.

-

-

Cyclization: Once addition is complete, heat the slurry to 80°C for 1 hour. This drives the intramolecular cyclization to form the pyrazole ring.

Step 3: Isolation

-

Cool: Cool mixture to 25°C.

-

Filtration: Filter the precipitated solid (Crude Pyrazole).

-

Wash: Wash cake with water (2 x 200 mL) to remove acid and inorganic salts.

-

Dry: Vacuum dry at 60°C.

Phase C: Data Analysis & Specifications

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow powder | Visual |

| Purity (HPLC) | > 95.0% | Area Normalization |

| Moisture | < 0.5% | Karl Fischer |

| Yield | 85 – 92% | Gravimetric |

| Melting Point | 141 – 142°C | Capillary Method |

Pathway Visualization

The following diagram illustrates the chemical flow and critical control points (CCPs) for the synthesis.

Figure 1: Critical path for the conversion of DCTFMA to the Fipronil Pyrazole Core.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<80%) | Incomplete Diazotization | Ensure temperature < 20°C; Verify nitrite excess via Starch-Iodide paper. |

| Dark/Tarry Product | pH excursion during coupling | Strictly maintain pH 4.0–5.0; Avoid rapid addition of diazonium salt. |

| High Impurity Profile | Isomer contamination in DCTFMA | Verify CAS 24279-39-8; Reject batches with high 3-isomer content. |

| Slow Filtration | Fine particle size | Optimize digestion time at 80°C to allow crystal growth (Ostwald ripening). |

References

-

Gharda, K. H. (2016). Process for the synthesis of Fipronil. Indian Patent 271132. All Indian Patents. 4

-

ChemicalBook. (2019). Preparation Method of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole. 1[5]

-

Santa Cruz Biotechnology. 2,6-Dichloro-4-(trifluoromethyl)aniline Product Data (CAS 24279-39-8). 6

-

Zhejiang Weihua New Material Co. (2021).[7] Preparation method of 2,6-dichloro-4-trifluoromethyl aniline. US Patent 7777079B2.[7] 7

Sources

- 1. Preparation Method of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole_Chemicalbook [chemicalbook.com]

- 2. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 3. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 4. allindianpatents.com [allindianpatents.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. scbt.com [scbt.com]

- 7. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

"2,6-Dichloro-3-(trifluoromethyl)aniline" as a building block for pharmaceuticals

Application Note: 2,6-Dichloro-3-(trifluoromethyl)aniline as a High-Value Pharmaceutical Scaffold

Abstract

This compound (CAS 6656-72-0) is a specialized halogenated aniline derivative that serves as a critical building block in modern medicinal chemistry.[1][2] Unlike its more common 4-trifluoromethyl isomer, this 3-substituted variant offers a unique steric and electronic profile. The 2,6-dichloro motif induces significant torsional strain, forcing the aniline nitrogen out of planarity with the aromatic ring, a feature highly prized for inducing atropisomerism or locking active conformations in kinase inhibitors. Furthermore, its emerging classification as a Protein Degrader Building Block highlights its utility in designing novel PROTAC (Proteolysis Targeting Chimera) linkers where metabolic stability and precise lipophilicity (LogP) modulation are paramount. This guide outlines the reactivity profile, handling protocols, and optimized synthetic workflows for integrating this moiety into pharmaceutical leads.

Chemical Profile & Structural Significance

The utility of this compound lies in the interplay between its steric bulk and electron-withdrawing substituents.

| Property | Data | Significance in Drug Design |

| CAS Number | 6656-72-0 | Distinct from the agrochemical intermediate 4-CF3 isomer (CAS 24279-39-8). |

| Molecular Weight | 230.01 g/mol | Low MW allows room for heavy functionalization without violating Lipinski's Rule of 5. |

| Electronic Effect | Electron Deficient | The CF3 (meta) and two Cl (ortho) groups significantly reduce the nucleophilicity of the amine (pKa ~ -1 to 0). |

| Steric Environment | High Hindrance | 2,6-Cl substitution creates a "protective shell" around the nitrogen, preventing enzymatic N-oxidation but complicating standard nucleophilic attacks. |

| Lipophilicity | High | The CF3 group increases membrane permeability; the Cl atoms add lipophilic bulk. |

The "Orthogonal" Effect

In kinase inhibitor design, the 2,6-dichloro substitution pattern is often employed to force the phenyl ring to be perpendicular to the scaffold it is attached to (e.g., a pyrimidine or quinoline core). This "orthogonality" allows the molecule to occupy deep, hydrophobic pockets (e.g., the "gatekeeper" region) while minimizing steric clashes with the hinge region.

Synthetic Utility & Reactivity Landscape

Due to the electron-withdrawing nature of the ring and the steric crowding at the nitrogen, this aniline is a poor nucleophile . Standard SN2 alkylations often fail or result in low yields due to competing elimination or lack of reactivity.

Preferred Synthetic Pathways:

-

Buchwald-Hartwig Amination: The gold standard for coupling this hindered amine to aryl halides. Requires specialized bulky phosphine ligands.

-

Sandmeyer Reaction: Conversion of the amino group to a halide (I, Br) allows this unit to act as an electrophile in subsequent couplings (Suzuki, Sonogashira).

-

Isocyanate Formation: Reaction with triphosgene yields the isocyanate, a versatile intermediate for urea-based inhibitors.

Visualizing the Reactivity Workflow

Figure 1: Strategic synthetic pathways for functionalizing the hindered aniline core.

Detailed Protocol: Buchwald-Hartwig Cross-Coupling

Objective: To couple this compound with an aryl bromide/chloride. Challenge: The 2,6-dichloro steric bulk prevents proper coordination with standard Pd-catalysts (like Pd(PPh3)4), leading to catalyst deactivation. Solution: Use of BrettPhos or XPhos precatalysts, which are designed to facilitate oxidative addition and reductive elimination in sterically congested systems.

Materials:

-

Electrophile: Aryl Bromide (1.0 - 1.2 equiv)

-

Catalyst: BrettPhos Pd G3 or XPhos Pd G3 (1 - 3 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3 (for base-sensitive substrates) (1.5 - 2.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Flame-dry a resealable reaction vial or Schlenk tube equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Argon or Nitrogen.

-

-

Loading:

-

Add the Catalyst (e.g., BrettPhos Pd G3, 2 mol%) and Base (NaOtBu, 1.5 equiv) to the vial.

-

Note on Causality: We use the G3 precatalyst to ensure rapid activation of the Pd(0) species even at lower temperatures, preventing the "induction period" where side reactions often occur.

-

-

Substrate Addition:

-

Add the Aryl Bromide (1.1 equiv) and This compound (1.0 equiv).

-

Crucial Step: If the aniline is a solid, add it now. If liquid, add it after the solvent.

-

-

Solvent & Degassing:

-

Add anhydrous 1,4-Dioxane (concentration ~0.2 M).

-

Sparge the solution with Argon for 5-10 minutes. Oxygen is the enemy of this catalytic cycle, specifically oxidizing the phosphine ligand.

-

-

Reaction:

-

Seal the vial and heat to 80–100°C for 4–12 hours.

-

Monitoring: Monitor via LC-MS. The steric bulk may slow down the reaction; if conversion is <50% after 4 hours, increase temperature to 110°C.

-

-

Work-up:

Application Note: PROTAC Linker Design

In the context of Protein Degraders (PROTACs), this aniline is increasingly used as a "cap" or attachment point for E3 ligase ligands (e.g., Cereblon binders).

Why this scaffold?

-

Metabolic Stability: The 2,6-Cl/3-CF3 pattern blocks common metabolic "soft spots" (oxidative metabolism) on the phenyl ring.

-

Solubility Modulation: The CF3 group improves the lipophilic ligand efficiency (LLE), often critical for cell permeability in high-MW PROTAC molecules.

Workflow:

-

Functionalization: Convert the aniline to a functionalized linker handle (e.g., via reaction with a bromo-alkyl ester).

-

Coupling: Attach the linker to the target protein ligand.

-

Validation: Assess permeability (PAMPA assay) and metabolic stability (Microsomal stability assay).

Safety & Handling Protocols

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Specific Hazard: Methemoglobinemia . Like many anilines, this compound can oxidize hemoglobin to methemoglobin, reducing oxygen transport.

-

Skin/Eye: Irritant.[7]

Handling Procedures:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE:

-

Gloves: Nitrile (double gloving recommended for solution handling).

-

Respiratory: If dust formation is possible, use an N95 or P100 respirator.

-

-

Spill Response:

-

Do not use standard paper towels if the substance is hot.

-

Absorb with inert material (vermiculite/sand).

-

Clean surface with a dilute acid solution (1M HCl) followed by soap water to neutralize amine residues.

-

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Buchwald-Hartwig)

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions". Chemical Reviews. Link

-

-

Pharma Applications (Kinase Inhibitors)

-

Patent US8552002B2. "Compounds and compositions as protein kinase inhibitors". (Discusses FGFR3 inhibition using halogenated aniline scaffolds). Link

-

-

Commercial Availability & Purity

-

Thermo Scientific Chemicals. "this compound, 97%". Link

-

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C7H4Cl2F3N | CID 13470473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4755212A - Novel substituted 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides and compositions and method for inhibiting pollen formation in corn - Google Patents [patents.google.com]

- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2,6-Dichloro-3-(trifluoromethyl)aniline

Introduction: The Imperative for Rigorous Characterization

2,6-Dichloro-3-(trifluoromethyl)aniline is a substituted aniline derivative that serves as a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] The precise arrangement of the chloro and trifluoromethyl substituents on the aniline ring dictates its reactivity and the properties of the final products. Therefore, unambiguous identification, purity assessment, and comprehensive characterization are paramount to ensure the quality, safety, and efficacy of downstream applications. Minor impurities or isomeric variants can have significant impacts on reaction yields and the toxicological profile of the end products.

This application note provides a detailed, multi-faceted guide for researchers and quality control scientists to thoroughly characterize this compound. We move beyond simple procedural lists to explain the rationale behind the selection of each analytical technique, ensuring a robust and self-validating characterization workflow. The methods described herein are designed to provide orthogonal data, building a cohesive and irrefutable profile of the molecule's identity, purity, and stability.

Physicochemical Profile

A foundational step in any analytical endeavor is to understand the basic physical and chemical properties of the analyte. These properties inform decisions on solvent selection, chromatographic conditions, and sample handling.

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| Synonyms | 3-Amino-2,4-dichlorobenzotrifluoride | |

| CAS Number | 6656-72-0 | [4] |

| Molecular Formula | C₇H₄Cl₂F₃N | [4] |

| Molecular Weight | 230.01 g/mol | [4] |

| Appearance | Solid (form may vary) | N/A |

Analytical Workflow: A Synergistic Approach